4-Bromo-3-chloro-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Mechanism of Action
- 4-Bromo-3-chloro-2-fluorophenol may act through various mechanisms, including:
- Free Radical Reactions : The bromine atom in the compound can undergo free radical reactions, leading to the formation of reactive intermediates. For example, N-bromosuccinimide (NBS) can initiate a free radical bromination process .
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of phenol derivatives. For example, starting with 2-fluorophenol, bromination and chlorination can be carried out sequentially under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogens.
Oxidation: Formation of quinones or other oxidized derivatives.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.
4-Bromo-2-chloro-3-fluorophenol: Similar structure with different halogen positions.
4-Bromo-3-chlorophenol: Lacks the fluorine atom.
Uniqueness
4-Bromo-3-chloro-2-fluorophenol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine provides a distinct set of characteristics that can be exploited in various chemical and industrial applications.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQMSVUYWCRULD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.